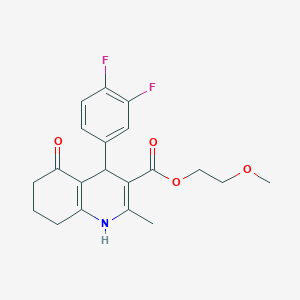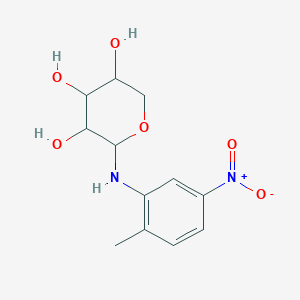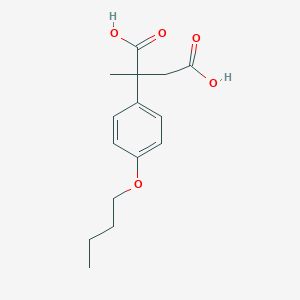
N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide, also known as TEA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. TEA is a member of the adamantane family of compounds and has been shown to have unique properties that make it an attractive candidate for use in a variety of research settings.
Mecanismo De Acción
The mechanism of action of N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain. This compound has been shown to increase the levels of acetylcholine, a neurotransmitter that plays a key role in learning and memory. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various animal models. Studies have shown that this compound can increase the levels of certain enzymes in the brain, including superoxide dismutase and catalase, which are involved in the body's antioxidant defense system. Additionally, this compound has been shown to increase the levels of certain proteins that are involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research involving N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide. One area of interest is the development of new formulations of this compound that can increase its bioavailability and extend its half-life. Additionally, there is interest in exploring the potential use of this compound in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, there is interest in exploring the potential use of this compound in combination with other compounds to enhance its neuroprotective effects.
Métodos De Síntesis
N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide can be synthesized through a multi-step process involving the reaction of ethylamine with 1,3-dibromoadamantane to produce N,N-diethyl-1,3-adamantanedicarboxamide. This compound can then be further reacted with ethyl iodide to produce this compound. The synthesis process has been well-established in the literature and has been used to produce this compound in large quantities for research purposes.
Aplicaciones Científicas De Investigación
N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential treatment for various neurological disorders. Studies have shown that this compound has neuroprotective properties and may be effective in reducing the symptoms of conditions such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-N,1-N,3-N,3-N-tetraethyladamantane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2/c1-5-21(6-2)17(23)19-10-15-9-16(11-19)13-20(12-15,14-19)18(24)22(7-3)8-4/h15-16H,5-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUMQRXWYXDKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5013943.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5013950.png)

![N,N-diethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5013981.png)
![N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis[2-(2-thienyl)acetamide]](/img/structure/B5013984.png)
![6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5013992.png)
![2-{[benzyl(ethyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5013994.png)
![2-fluoro-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5013999.png)


![4-[(4-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5014010.png)
![N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5014014.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5014037.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5014039.png)